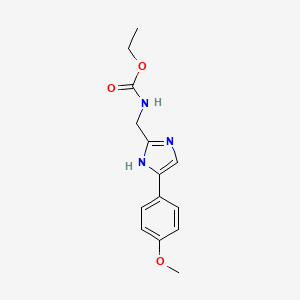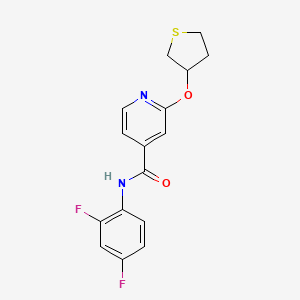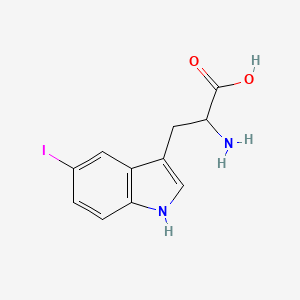
2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid is an indole derivative that features an amino group and an iodine atom attached to the indole ring. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
The specific mode of action of This compound Indole derivatives are known to interact with their targets in a way that they show various biologically vital properties .
Biochemical Pathways
The biochemical pathways affected by This compound Indole derivatives are known to have a significant impact on cell biology , suggesting that they may affect various biochemical pathways.
Result of Action
The molecular and cellular effects of This compound It is known that indole derivatives have various biologically vital properties , suggesting that they may have significant molecular and cellular effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the compound should be stored at 2-8°c , suggesting that temperature may be an important environmental factor influencing its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid typically involves the iodination of 2-Amino-3-(1H-indol-3-yl)propanoic acid. This can be achieved through electrophilic substitution reactions where iodine is introduced to the indole ring. Common reagents for this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for producing this compound on an industrial scale would likely involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinonoid structures.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinonoid derivatives, while substitution reactions can yield various functionalized indole derivatives .
Scientific Research Applications
2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(1H-indol-3-yl)propanoic acid: Lacks the iodine atom, which may result in different biological activities.
2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid: Contains a bromine atom instead of iodine, which can lead to variations in reactivity and biological effects.
2-Amino-3-(5-chloro-1H-indol-3-yl)propanoic acid: Contains a chlorine atom, offering different chemical and biological properties.
Uniqueness
The presence of the iodine atom in 2-Amino-3-(5-iodo-1H-indol-3-yl)propanoic acid makes it unique compared to other halogenated indole derivatives. Iodine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions with biological targets, potentially leading to distinct pharmacological profiles .
Properties
IUPAC Name |
2-amino-3-(5-iodo-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMSFQVSICYJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=CN2)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-2-(1-(4-cinnamylpiperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2565986.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2565987.png)

![5-chloro-2-methoxy-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2565992.png)

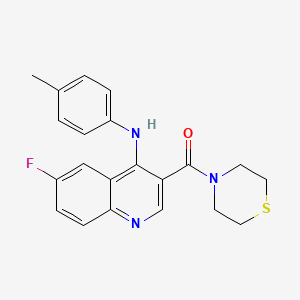

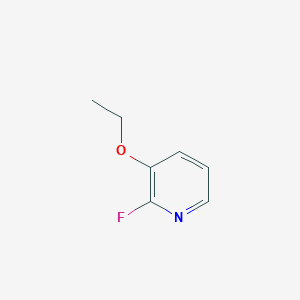
![4-isopropoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2565997.png)

![2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone](/img/structure/B2566000.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2566002.png)
